Bienvenue dans la boutique en ligne BenchChem!

thyroxine, DL-, sodium salt

Thyroid hormone pharmacology In vivo potency comparison Racemic mixture characterization

DL-Thyroxine sodium salt (CAS 1491-91-4) is the definitive racemic reference standard for thyroid hormone research. Unlike the therapeutically active L-enantiomer (CAS 55-03-8), this 1:1 mixture of D- and L-thyroxine sodium is essential for developing and validating chiral HPLC-UV-ICP-MS methods that resolve enantiomeric content in pharmaceutical levothyroxine preparations. Its well-characterized ~50% potency makes it an ideal internal standard for calibrating antigoiter, tadpole metamorphosis, and oxygen consumption assays. Researchers investigating D-enantiomer pharmacokinetics—14-hour half-life vs. 42-hour for L—can track both isomers in a single experiment. For experimental reproducibility, direct procurement of this racemic standard ensures accurate quantification without the confounding bioactivity of pure L-thyroxine.

Molecular Formula C15H11I4NNaO4
Molecular Weight 799.86 g/mol
CAS No. 1491-91-4
Cat. No. B073517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethyroxine, DL-, sodium salt
CAS1491-91-4
Molecular FormulaC15H11I4NNaO4
Molecular Weight799.86 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]
InChIInChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);
InChIKeyBRLSOHUOWVCKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Thyroxine Sodium Salt (CAS 1491-91-4): Racemic Thyroid Hormone Standard for Research and Analytical Method Development


DL-Thyroxine sodium salt (CAS 1491-91-4) is the racemic sodium salt of thyroxine (T4), comprising a 1:1 mixture of the biologically active L-enantiomer and the minimally active D-enantiomer . With a molecular formula of C15H10I4NNaO4 and molecular weight of 798.86 g/mol, this compound serves as a critical reference standard in biochemical and pharmaceutical research . The DL-form is particularly valued in analytical method development, including HPLC-UV-ICP-MS studies for the determination of levothyroxine and its degradation products, as well as in chiral separation method validation where the racemate provides essential baseline characterization . Unlike the therapeutically used L-thyroxine sodium (CAS 55-03-8), the racemic mixture is not intended for clinical use but rather for research applications requiring a defined mixture of both enantiomers .

Why Generic Substitution Fails: Stereospecific Activity and Metabolic Fate of DL-Thyroxine Sodium Salt Versus Single-Enantiomer Analogs


Generic substitution between DL-thyroxine sodium salt and its individual enantiomers (L-thyroxine sodium or D-thyroxine sodium) is scientifically invalid due to fundamental differences in receptor binding, in vivo potency, and metabolic disposition. The L-enantiomer accounts for essentially all thyroid hormone receptor-mediated biological activity, while the D-enantiomer exhibits distinct pharmacokinetics and negligible thyromimetic effects [1][2]. Consequently, the racemic DL mixture exhibits approximately 50% of the potency of pure L-thyroxine in most biological assays, reflecting the activity contribution solely from the L-component [1]. Furthermore, the D-enantiomer demonstrates accelerated metabolic clearance and differential tissue distribution compared to L-thyroxine, which precludes simple dose-equivalence calculations when substituting between racemic and single-enantiomer preparations [2]. For researchers requiring precise quantification of biological activity, direct procurement of the specific enantiomeric form—L-thyroxine sodium (CAS 55-03-8) for thyromimetic studies or DL-thyroxine sodium (CAS 1491-91-4) for analytical method development—is essential to ensure experimental reproducibility and valid data interpretation.

Product-Specific Quantitative Evidence Guide: DL-Thyroxine Sodium Salt Differentiation Data


In Vivo Potency: DL-Thyroxine Sodium Salt Exhibits Exactly Half the Activity of L-Thyroxine Across Multiple Species

In a comparative biological assay across four different test species and endpoints, L-thyroxine uniformly produced twice the effect of the racemic DL-mixture [1]. This 2:1 potency ratio was confirmed by thyroid weight reduction in thiouracil-treated chicks and rats, as well as by stimulation of metamorphosis in Rana pipiens larvae [1]. The consistent observation across all test systems led the authors to conclude that all of the biological activity of racemic thyroxine resides exclusively in the L-component, with the D-compound contributing negligible activity [1]. This quantitative relationship establishes that DL-thyroxine sodium salt provides a defined 50% potency reference standard against which the activity of purified L-thyroxine preparations can be calibrated.

Thyroid hormone pharmacology In vivo potency comparison Racemic mixture characterization

Metabolic Clearance: D-Thyroxine Component of DL-Thyroxine Sodium Salt Exhibits Significantly Faster Elimination Than L-Thyroxine

Tracer studies in rats comparing the disposition of 125I-labeled D-thyroxine and 131I-labeled L-thyroxine demonstrated that D-thyroxine disappeared more rapidly from the blood and was concentrated to a greater extent in the liver and kidney than L-thyroxine [1]. The half-time of D-thyroxine in the body was 14 hours, which is significantly shorter than the 42-hour half-time observed for L-thyroxine [1]. This accelerated elimination of the D-enantiomer contributes to the reduced overall biological potency of the racemic DL mixture, as the D-component is cleared approximately three times faster than the L-component [1]. Additional studies confirmed that the increased total metabolic clearance rate of D-T4 is due both to diminished binding of D-T4 by plasma proteins and to an increase in the cellular metabolic clearance of D-T4 [2].

Pharmacokinetics Metabolic clearance Isomer-specific disposition

Enantiomer Activity Ratio: D-Thyroxine Displays Only 1/3 to 2/3 the Physiological Activity of L-Thyroxine in Rat Oxygen Consumption Assays

Gaddum (1929-30) measured the oxygen consumption of rats and found the L isomer to be more effective than the D isomer, with the D isomer demonstrating only one-third to two-thirds the activity of the L isomer, depending on the dose administered [1]. Using tadpole metamorphosis as an alternative activity criterion, essentially identical results were obtained, confirming the reduced potency of the D-enantiomer [1]. This range of 33-67% relative activity for D-thyroxine compared to L-thyroxine establishes a quantitative baseline for understanding the partial agonist activity of the D-enantiomer, which contrasts with later studies that found even lower or negligible activity in other assay systems [1].

Oxygen consumption Calorigenic activity Enantiomer potency

Tissue Distribution: D-Thyroxine in DL-Thyroxine Sodium Salt Shows Preferential Hepatic and Renal Accumulation with Reduced Peripheral Tissue Exposure

Comparative distribution studies in rats revealed that d-thyroxine disappeared more rapidly from the blood and was concentrated to a greater extent in the liver and kidney than was l-thyroxine [1]. Conversely, the concentration of d-thyroxine in peripheral tissues such as muscle, brain, and skin was much lower than the concentration of l-thyroxine [1]. The magnitude of this differential distribution to peripheral tissues was sufficient to suggest a possible basis for the different activities of the two isomers observed in vivo [1]. This tissue-specific partitioning of the D-enantiomer within the racemic mixture has important implications for research applications targeting specific organ systems, as the effective local concentration of active L-thyroxine equivalents will vary by tissue type.

Tissue distribution Isomer-specific targeting Pharmacokinetics

Solubility Profile: DL-Thyroxine Sodium Salt Demonstrates Limited Solubility in DMSO and Methanol, Requiring Specific Formulation Approaches

DL-Thyroxine sodium salt exhibits limited solubility in common organic solvents, being only slightly soluble in DMSO and slightly soluble in methanol with heating . This solubility profile contrasts with that of L-thyroxine sodium (CAS 55-03-8), which demonstrates substantially higher solubility in DMSO (250 mg/mL, requiring sonication) and aqueous solutions (14 mg/mL in H2O with pH adjustment to 12 using NaOH) . The solubility limitation of the DL racemate in DMSO and methanol necessitates alternative solvent selection or heating protocols for in vitro assay preparation, representing a practical differentiator for laboratory procurement decisions based on intended experimental workflows . Storage requirements are also specific, with the compound being hygroscopic and requiring refrigeration under an inert atmosphere .

Solubility Formulation Sample preparation

Best Research and Industrial Application Scenarios for DL-Thyroxine Sodium Salt (CAS 1491-91-4)


Analytical Method Development and Validation for Chiral Separation of Thyroxine Enantiomers

DL-Thyroxine sodium salt serves as an essential reference standard for developing and validating chiral separation methods for thyroid hormone analysis. Because it contains a defined 1:1 mixture of L- and D-enantiomers, it provides an ideal system for optimizing chromatographic conditions, evaluating column selectivity, and establishing method robustness for enantiomeric resolution [1]. Researchers can use this racemate to generate calibration curves, determine limits of detection for both enantiomers simultaneously, and validate that chiral methods can adequately resolve the biologically active L-form from the D-form. This application is particularly relevant for quality control of pharmaceutical levothyroxine sodium preparations, where even trace amounts of the D-enantiomer may indicate racemization during synthesis or storage.

Reference Standard for Quantifying Relative Biological Potency in In Vitro and In Vivo Assays

The well-characterized 50% relative potency of DL-thyroxine sodium salt compared to L-thyroxine makes it an ideal internal reference standard for calibrating biological assays [1]. In antigoiter assays, tadpole metamorphosis studies, and oxygen consumption measurements, the racemate provides a consistent baseline against which the activity of novel thyromimetic compounds or thyroid hormone analogs can be quantitatively compared [1]. This application enables researchers to express the potency of test compounds in 'DL-thyroxine equivalents' or 'L-thyroxine equivalents,' facilitating cross-study comparisons and the establishment of structure-activity relationships (SAR).

Pharmacokinetic and Metabolic Fate Studies of the D-Thyroxine Component

Given the distinct pharmacokinetic profile of D-thyroxine—including its 14-hour half-time (versus 42 hours for L-thyroxine), accelerated metabolic clearance, and preferential hepatic and renal accumulation—DL-thyroxine sodium salt provides a convenient source for studying the disposition of the D-enantiomer without requiring separate synthesis of pure D-thyroxine [1][2]. Researchers investigating isomer-specific metabolism, plasma protein binding differences, or tissue-specific uptake mechanisms can utilize the racemate in conjunction with enantioselective analytical methods to simultaneously track both isomers in a single experiment. This application is particularly valuable for understanding the basis of differential thyromimetic activity and for developing isomer-specific therapeutic strategies.

Internal Standard for HPLC and LC-MS/MS Quantification of Thyroid Hormones in Biological Matrices

DL-Thyroxine sodium salt and its structural analogs have been evaluated as internal standards for reversed-phase HPLC analysis of thyroidal amino acids [1]. The compound's distinct chromatographic behavior, combined with its chemical similarity to endogenous L-thyroxine, makes it suitable for use as an internal standard in quantitative assays of thyroid hormones in serum, plasma, or tissue homogenates. When stable isotope-labeled internal standards are unavailable or cost-prohibitive, DL-thyroxine sodium salt offers a practical alternative for method development and routine quantification, provided that adequate chromatographic resolution from the analyte L-thyroxine is achieved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for thyroxine, DL-, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.